molecular formula C10H21NO B13010406 2-(sec-Butylamino)cyclohexan-1-ol

2-(sec-Butylamino)cyclohexan-1-ol

Cat. No.: B13010406
M. Wt: 171.28 g/mol
InChI Key: OXRXQNDJSYCGOY-UHFFFAOYSA-N
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Description

2-(sec-Butylamino)cyclohexan-1-ol ( 1218719-64-2) is a chiral amino alcohol compound of significant interest in synthetic and applied chemistry research. With a molecular formula of C 10 H 21 NO and a molecular weight of 171.28 g/mol, this molecule features both a cyclohexanol ring and a sec-butylamine moiety, making it a potential candidate for studying molecular interactions and solvent properties . Compounds within this class of amino alcohols are extensively investigated for their role in carbon capture and separation technologies, as their structural features can be tailored to optimize CO 2 absorption kinetics and capacity . The presence of both hydrogen bond donor and acceptor groups in its structure facilitates specific intermolecular interactions, which can be critical in the development of novel solvents with tailored physical properties, such as viscosity and density, for industrial applications . The sec-butylamino group, derived from sec-butylamine, is a known structural component in various specialty chemicals . This product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to utilize this chiral building block for advanced studies in organic synthesis, material science, and environmental technology development.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(butan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-8(2)11-9-6-4-5-7-10(9)12/h8-12H,3-7H2,1-2H3

InChI Key

OXRXQNDJSYCGOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with sec-butylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Co-NiO can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclohexylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexanols and cyclohexylamines.

Scientific Research Applications

2-(sec-Butylamino)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(sec-Butylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist .

Comparison with Similar Compounds

Key Observations :

  • The secondary butylamino group in the target compound provides moderate steric bulk and lipophilicity compared to the aromatic phenylamino group in or the rigid piperidinylamino group in .
  • Venlafaxine demonstrates how additional substituents (e.g., methoxyphenyl) and branching enhance pharmacological activity, particularly in central nervous system targeting.

Reactivity Trends :

  • Bulky amines (e.g., sec-butylamine) may reduce reaction rates compared to smaller amines (e.g., aniline) due to steric hindrance during epoxide ring-opening.

Physicochemical Properties

Property This compound (Inferred) 2-(Phenylamino)cyclohexan-1-ol Venlafaxine 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Physical State Likely oily liquid or low-melting solid Yellow solid Crystalline solid Oily liquid
Boiling Point ~250–300°C (estimated) Not reported 388.1°C 388.1°C (reported)
LogP ~1.5–2.0 (moderate lipophilicity) ~2.5 (aromatic contribution) 2.63 2.63
Water Solubility Moderate (hydroxyl and amino groups) Low (aromatic hydrophobic group) Low Low

Notes:

  • The sec-butyl group balances hydrophobicity and solubility better than purely aromatic substituents (e.g., phenyl in ).
  • Venlafaxine’s low solubility is mitigated by salt formation in pharmaceutical formulations .

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